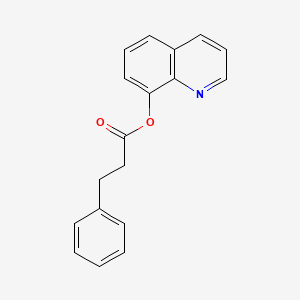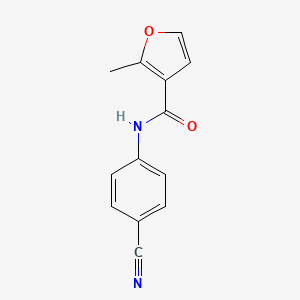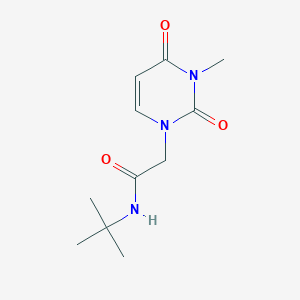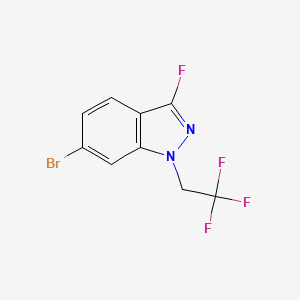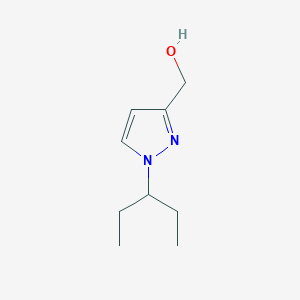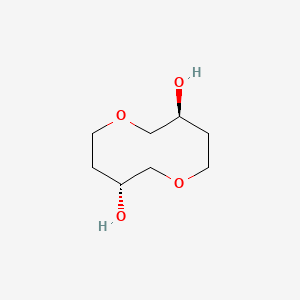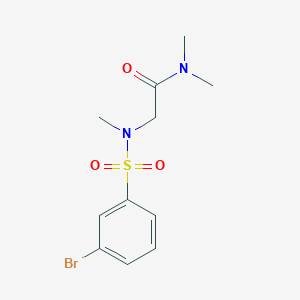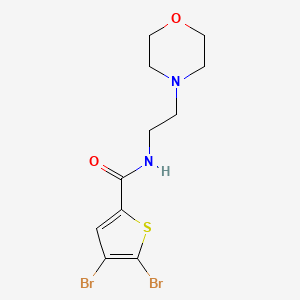
4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C11H14Br2N2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method starts with 2,5-dibromothiophene, which is reacted with 2-(morpholino)ethylamine under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-inflammatory and antimicrobial agents.
Materials Science: It is a precursor for the synthesis of thiophene-based conjugated polymers, which have applications in organic electronics and optoelectronics.
Biological Studies: It is used in molecular docking studies to explore interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide depends on its application:
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Another brominated heterocyclic compound with potential biological activity.
2,5-Dibromothiophene: A simpler brominated thiophene used as a starting material for various syntheses.
Uniqueness
4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14Br2N2O2S |
|---|---|
Peso molecular |
398.12 g/mol |
Nombre IUPAC |
4,5-dibromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H14Br2N2O2S/c12-8-7-9(18-10(8)13)11(16)14-1-2-15-3-5-17-6-4-15/h7H,1-6H2,(H,14,16) |
Clave InChI |
BIFBFCKWZFDRJO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC(=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


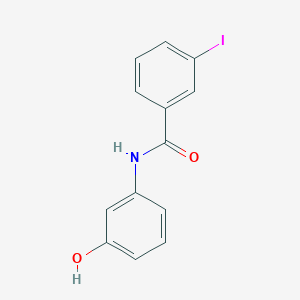
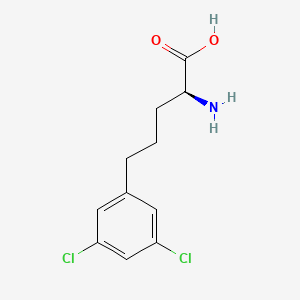
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)

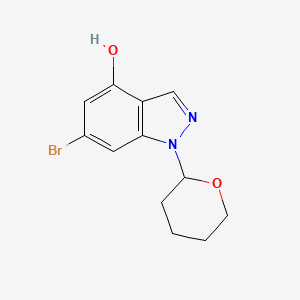
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
